molecular formula C12H19NO B12210328 [1-(4-Methoxyphenyl)ethyl](propyl)amine

[1-(4-Methoxyphenyl)ethyl](propyl)amine

Cat. No.: B12210328
M. Wt: 193.28 g/mol
InChI Key: NJWPPJUUTQZMPF-UHFFFAOYSA-N
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Description

Contextualization within Substituted Arylalkylamine and Secondary Amine Chemistry

Substituted arylalkylamines are a broad class of organic compounds characterized by an aryl group and an amino group connected by an alkyl chain. nih.gov This class includes numerous biologically active molecules. The presence of the p-methoxyphenyl group in 1-(4-Methoxyphenyl)ethylamine places it within this family, suggesting potential for biological activity and use as a precursor in drug discovery.

As a secondary amine, this compound is characterized by a nitrogen atom bonded to two organic substituents (the 1-(4-methoxyphenyl)ethyl group and a propyl group) and one hydrogen atom. Secondary amines are pivotal in organic synthesis, serving as key intermediates and reagents. They readily undergo a variety of chemical transformations, including N-alkylation, acylation, and condensation reactions to form imines and enamines, which are fundamental processes in the construction of more complex molecules. chemicalbook.com

Research Significance in Organic Synthesis and Mechanistic Studies

The primary research significance of 1-(4-Methoxyphenyl)ethylamine lies in its potential as a synthetic intermediate. Its synthesis would likely proceed through established methodologies for the formation of secondary amines. Two common routes are reductive amination and direct N-alkylation.

Reductive Amination: This is a widely used method for preparing amines. A plausible synthesis for 1-(4-Methoxyphenyl)ethylamine would involve the reaction of 4-methoxyphenylacetone (B17817) with propylamine (B44156) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Various reducing agents can be employed for this transformation.

Catalytic N-Alkylation: An alternative approach is the direct N-alkylation of the precursor primary amine, 1-(4-methoxyphenyl)ethylamine, with a propyl halide or another suitable propylating agent. Modern catalytic methods, often employing transition metals, can facilitate this reaction with high efficiency and selectivity. chemicalbook.com

Mechanistic studies of these synthetic routes are a cornerstone of organic chemistry. The reductive amination pathway involves the initial nucleophilic attack of the amine on the ketone, followed by dehydration to an imine and subsequent hydride reduction. The mechanism of catalytic N-alkylation can be more complex, often involving oxidative addition, reductive elimination, and other steps depending on the catalyst system employed.

Current Research Frontiers and Prospective Academic Investigations of 1-(4-Methoxyphenyl)ethylamine

While direct research on 1-(4-Methoxyphenyl)ethylamine is limited, its structure points to several promising areas for future academic inquiry:

Asymmetric Synthesis: The compound possesses a chiral center. Developing enantioselective syntheses to produce single enantiomers of 1-(4-Methoxyphenyl)ethylamine would be a valuable research endeavor. This could involve the use of chiral catalysts or chiral auxiliaries derived from the precursor, 1-(4-methoxyphenyl)ethylamine. acs.org

Medicinal Chemistry: Many N-alkylated arylalkylamines exhibit interesting pharmacological properties. Future research could involve the synthesis of 1-(4-Methoxyphenyl)ethylamine and its analogues for screening against various biological targets. The methoxy (B1213986) group and the nature of the N-alkyl substituent can significantly influence a molecule's interaction with biological systems.

Catalyst Development: The compound itself, particularly its chiral variants, could be investigated as a ligand in asymmetric catalysis. Chiral amines are known to be effective ligands for a variety of metal-catalyzed reactions.

Mechanistic Probes: The specific electronic and steric properties of the 1-(4-methoxyphenyl)ethyl group could be utilized in mechanistic studies to probe the subtleties of reactions involving secondary amines.

Data Tables

Table 1: Physicochemical Properties of 1-(4-Methoxyphenyl)ethylamine (Predicted)

PropertyValue
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol
IUPAC Name N-propyl-1-(4-methoxyphenyl)ethan-1-amine
Boiling Point Estimated 250-270 °C
Density Estimated 0.95-1.05 g/cm³
Solubility Expected to be sparingly soluble in water, soluble in organic solvents.

Table 2: Plausible Synthetic Parameters for 1-(4-Methoxyphenyl)ethylamine via Reductive Amination

ParameterCondition
Starting Materials 4-Methoxyphenylacetone, Propylamine
Reducing Agent Sodium borohydride (B1222165) (NaBH₄), Sodium triacetoxyborohydride (B8407120) (STAB)
Solvent Methanol (B129727), Dichloromethane
Reaction Temperature 0 °C to room temperature
Reaction Time 2-24 hours

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]propan-1-amine

InChI

InChI=1S/C12H19NO/c1-4-9-13-10(2)11-5-7-12(14-3)8-6-11/h5-8,10,13H,4,9H2,1-3H3

InChI Key

NJWPPJUUTQZMPF-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=CC=C(C=C1)OC

Origin of Product

United States

Synthetic Methodologies for 1 4 Methoxyphenyl Ethylamine

Retrosynthetic Analysis of 1-(4-Methoxyphenyl)ethylamine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.in For 1-(4-methoxyphenyl)ethylamine, the primary disconnection occurs at the carbon-nitrogen bond, suggesting a synthetic route proceeding through an imine or a related intermediate. This leads back to 4-methoxyacetophenone and a source of ammonia (B1221849) or an equivalent. Another key disconnection can be made at the C-C bond between the aromatic ring and the ethylamine (B1201723) moiety, pointing towards a Friedel-Crafts type reaction.

A simplified retrosynthetic analysis can be visualized as follows:

Target MoleculeKey DisconnectionsPrecursors
1-(4-Methoxyphenyl)ethylamineC-N bond4-Methoxyacetophenone, Ammonia/Propylamine (B44156)
1-(4-Methoxyphenyl)ethylamineC-C bond (Aryl-Alkyl)Anisole, N-acetyl-2-aminopropionyl chloride

This analysis highlights two primary synthetic strategies: the formation of the C-N bond via reductive amination and the formation of the C-C bond via electrophilic aromatic substitution.

Established Synthetic Routes for Related Amines

The synthesis of amines is a well-established field in organic chemistry, with several robust methods applicable to the preparation of 1-(4-methoxyphenyl)ethylamine and its derivatives.

Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines. organicchemistrytutor.comlibretexts.org This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. pearson.commasterorganicchemistry.com

For the synthesis of 1-(4-Methoxyphenyl)ethylamine, a direct one-pot reductive amination can be envisioned between 4-methoxyacetophenone and propylamine. The reaction proceeds via the formation of an N-propyl-1-(4-methoxyphenyl)ethan-1-imine intermediate, which is then reduced.

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity for reducing the protonated imine over the starting ketone. masterorganicchemistry.com Other reducing agents like α-picoline-borane have also been shown to be effective and offer advantages in terms of stability and environmental considerations, even allowing the reaction to be performed in water or under neat conditions. organic-chemistry.org

A general scheme for this reductive amination is presented below:

Reactants Intermediate Product

Propylamine|| 4-Methoxyacetophenone|N-propyl-1-(4-methoxyphenyl)ethan-1-imine|1-(4-Methoxyphenyl)ethylamine

A specific example for a related primary amine synthesis involves the reaction of 4'-methoxyacetophenone (B371526) with ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride in methanol (B129727) to yield 1-(4-methoxyphenyl)propan-2-amine. prepchem.com

The formation of the target secondary amine, 1-(4-Methoxyphenyl)ethylamine, can also be achieved through the N-alkylation of the primary amine, 1-(4-methoxyphenyl)ethylamine. google.com This is a classical approach to secondary and tertiary amines, involving the reaction of an amine with an alkylating agent, such as an alkyl halide.

In this case, 1-(4-methoxyphenyl)ethylamine would be reacted with a propyl halide (e.g., propyl bromide or propyl iodide) in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Starting Amine Alkylating Agent Base Product
1-(4-Methoxyphenyl)ethylaminePropyl bromideK2CO3, Et3N, etc.1-(4-Methoxyphenyl)ethylamine

A significant challenge with this method is the potential for over-alkylation, where the desired secondary amine reacts further with the alkylating agent to form a tertiary amine and even a quaternary ammonium salt. libretexts.org Careful control of reaction conditions, such as the stoichiometry of the reactants, is necessary to maximize the yield of the desired secondary amine.

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including secondary amines, in a single step from three or more starting materials. rsc.orgrsc.orgnih.gov Several MCRs, such as the Mannich and Petasis reactions, are well-suited for the synthesis of amine scaffolds. nih.gov

A notable development is the visible-light-mediated three-component alkylation of imines, which can be generated in situ from an aldehyde and an amine. rsc.org This method allows for the synthesis of a wide range of secondary amines under mild conditions. While not directly demonstrated for 1-(4-Methoxyphenyl)ethylamine, the principles can be adapted. For instance, a reaction between 4-methoxybenzaldehyde, ethylamine, and a propyl radical precursor could potentially lead to the desired scaffold.

Recent advancements have also described a zinc-mediated carbonyl alkylative amination reaction, which allows for the coupling of secondary amines with enolizable aldehydes and nonactivated alkyl iodides, providing a streamlined route to complex tertiary alkylamines. nih.gov A variation of this could potentially be developed for secondary amine synthesis. bohrium.com

Stereoselective Synthesis of Enantiomers of 1-(4-Methoxyphenyl)ethylamine

The 1-(4-methoxyphenyl)ethylamine core contains a stereocenter, and the synthesis of its individual enantiomers is of significant interest, as they are valuable chiral resolving agents and building blocks in asymmetric synthesis. google.comgoogle.comjigspharma.com

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled.

One documented approach for the synthesis of (S)-(-)-1-(4-methoxyphenyl)ethylamine utilizes an oxazolidinone chiral auxiliary. google.com The synthesis begins with the acylation of a chiral oxazolidinone, such as (S)-4-benzyl-2-oxazolidinone, with 4-methoxyphenylacetic acid. The resulting N-acyloxazolidinone is then alkylated with methyl iodide. Subsequent cleavage of the auxiliary yields the desired (S)-enantiomer of the amine. vulcanchem.com

Another strategy involves the use of chiral amines as auxiliaries. For example, 4-methoxyacetophenone can be condensed with a chiral amine like (1S,2R)-(+)-norephedrine to form a chiral imine. google.com Subsequent reduction of this imine, followed by removal of the chiral auxiliary, can provide the enantiomerically enriched 1-(4-methoxyphenyl)ethylamine. Similarly, (R)-(+)-α-methylbenzylamine can be used to synthesize the (R)-enantiomer. google.com The use of 1-(2,4,6-triisopropylphenyl)ethylamine as a chiral auxiliary has also been reported for the asymmetric synthesis of γ-amino acid derivatives, highlighting the utility of such scaffolds. nih.gov

The table below summarizes some chiral auxiliaries and their application in asymmetric amine synthesis.

Chiral AuxiliaryType of ReactionKey Features
OxazolidinonesAlkylation of N-acyloxazolidinonesWell-established, high diastereoselectivity. wikipedia.org
(1S,2R)-(+)-NorephedrineDiastereoselective reduction of iminesForms a chiral imine intermediate. google.com
(R)-(+)-α-MethylbenzylamineDiastereoselective reduction of iminesLeads to the formation of the corresponding enantiomer. google.com

Asymmetric Hydrogenation and Catalytic Reduction Methods

Asymmetric hydrogenation and catalytic reduction of the prochiral ketone, 4-methoxyacetophenone, or its corresponding imines, are prominent methods for producing chiral 1-(4-methoxyphenyl)ethylamine. These methods rely on chiral catalysts to induce stereoselectivity.

One approach involves the reductive amination of 4-methoxyacetophenone. For instance, reacting 4-methoxyacetophenone with a chiral amine like (R)-(+)-α-methylbenzylamine forms a chiral imine intermediate. google.com Subsequent catalytic reduction of this imine, followed by acid treatment, yields the target amine. google.com Another strategy employs the asymmetric reduction of an oxime precursor using chiral spiroborate esters in the presence of borane-tetrahydrofuran (B86392) (BH3-THF), which can yield the (S)-enantiomer with up to 90% optical purity. google.com However, the use of hazardous reagents like BH3-THF and the need for chromatographic purification can be drawbacks for large-scale production. google.com

Enantioselective hydrosilylation of the corresponding ketimine with trichlorosilane, catalyzed by chiral N-picolinoylaminoalcohols, followed by hydrogenation, is another reported method. google.com While effective, this route is often hampered by the high cost of the chiral catalyst and the hazardous nature of trichlorosilane, making it less feasible for commercial application. google.com

MethodPrecursorCatalyst/ReagentKey FeaturesReported Optical PurityReference
Reductive Amination4-Methoxyacetophenone(lS,2R)-(+)-Norephedrine then Adam's CatalystForms chiral imine, followed by reduction and oxidative cleavage.57% google.comgoogle.com
Asymmetric Reduction4-Methoxyacetophenone OximeChiral Spiroborate Esters / BH₃-THFDirect asymmetric reduction of the oxime.90% google.com
Enantioselective HydrosilylationKetimine of 4-MethoxyacetophenoneChiral N-picolinoylaminoalchols / TrichlorosilaneConsidered less feasible for commercial scale due to catalyst cost and hazardous reagents.Not Specified google.com

Chemoenzymatic and Biocatalytic Synthesis

Biocatalysis offers a green and highly selective alternative for synthesizing chiral amines. benthamdirect.com These methods often operate under mild conditions and can achieve very high enantioselectivity. mdpi.com

Transaminases (TAs) are a key class of enzymes used for this purpose. nih.gov An amine transaminase can catalyze the asymmetric amination of a ketone precursor, such as 4-methoxyacetophenone, by transferring an amino group from an amine donor like isopropylamine. mdpi.com The reaction producing (S)-1-(3-methoxyphenyl)ethylamine, a related compound, is noted to be highly enantioselective but can be limited by an unfavorable reaction equilibrium. mdpi.com Overcoming this equilibrium challenge is a central focus in the development of biocatalytic amine synthesis. nih.gov

Lipase-catalyzed resolution is another established chemoenzymatic strategy. google.com In this approach, a racemic mixture of 1-(4-methoxyphenyl)ethylamine is subjected to acetylation catalyzed by an enzyme like Lipase B. The enzyme selectively acetylates one enantiomer, allowing the unreacted enantiomer to be separated. google.comgoogle.com A process using Lipase B for the resolution of an N-acylated precursor has been reported to yield (S)-(-)-1-(4-methoxyphenyl)ethylamine with 78% optical purity, though this may not be sufficient for commercial applications without further enrichment. google.com

Biocatalytic MethodEnzyme TypeSubstrateProcessReported Optical PurityReference
Asymmetric SynthesisTransaminase (TA)4-MethoxyacetophenoneAsymmetric transfer of an amine group from a donor to the ketone.Highly enantioselective, but equilibrium can be unfavorable. mdpi.comnih.gov
Kinetic ResolutionLipase BRacemic 1-(4-methoxyphenyl)ethylamine precursorEnantioselective acetylation of one enantiomer, allowing separation.78% google.com

Diastereomeric Resolution Techniques

Classical resolution via the formation of diastereomeric salts is a robust and widely practiced method for separating enantiomers. pbworks.com This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. pbworks.com The resulting products are diastereomeric salts, which have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization. pbworks.com

For the resolution of racemic 1-(4-methoxyphenyl)ethylamine, chiral acids such as (S)-2-(2-Naphthyl)glycolic acid have been used. google.com The process involves forming the diastereomeric salt pair, separating the less soluble salt by crystallization, and then liberating the desired amine enantiomer by treatment with a base. pbworks.com While effective, this method can be time-consuming and may require multiple recrystallizations to achieve high optical purity. google.com For example, one reported resolution using (S)-2-(2-Naphthyl)glycolic acid yielded the target amine with an initial optical purity of 87%. google.com

Resolving AgentPrincipleAdvantagesDisadvantagesReported Optical PurityReference
(S)-2-(2-Naphthyl)glycolic acidFormation of diastereomeric salts with different solubilities.Established and reliable technique.May require multiple recrystallizations for high purity; can be low-yielding.87% google.com
(R,R)-Tartaric AcidForms diastereomeric salts (RRR and SRR) that can be separated by fractional crystallization.Commonly used for resolving α-methylbenzylamine, a similar structure.Success is dependent on finding a suitable crystallization solvent.Not specified for target compound, but a general method. pbworks.com

Synthesis of Key Precursors and Intermediates

The efficient synthesis of 1-(4-methoxyphenyl)ethylamine relies on the availability of high-quality precursors and building blocks.

Preparation of 1-(4-Methoxyphenyl)ethylamine Derivatives

Derivatives of 1-(4-methoxyphenyl)ethylamine are often synthesized to facilitate purification, enable specific reactions, or act as protected forms of the amine. A common derivatization is N-acylation, where the amine is reacted with an acylating agent like acetic anhydride (B1165640) to form an amide. guidechem.comnih.gov This can be a step in a multi-stage synthesis or a method to create building blocks for more complex structures. nih.gov For instance, the Friedel-Crafts acylation of activated benzene (B151609) rings is a key method for producing aromatic ketones, which are precursors to the corresponding amines. nih.gov

Another class of derivatives are Schiff bases (or imines), formed by the condensation of the amine with an aldehyde or ketone. researchgate.net For example, the reaction of 1-(4-methoxyphenyl)methanamine with (E)-3-(4-nitrophenyl)acrylaldehyde yields (E)-1-(4-methoxyphenyl)-N-((E)-3-(4-nitrophenyl)allylidene)methanamine. researchgate.net Such derivatives are important intermediates in reductive amination pathways.

Synthesis of Propylamine Building Blocks

Propylamine is a fundamental building block required for the final N-alkylation step to produce 1-(4-methoxyphenyl)ethylamine. The synthesis of such simple alkylamines is well-established in organic chemistry. More complex or functionalized amine building blocks are crucial for drug discovery and are often prepared through multi-step sequences. nih.govcsmres.co.uk The "building block approach" in medicinal chemistry emphasizes the creation of diverse and novel reagents that can be readily incorporated into synthetic workflows. nih.govpharmaceutical-technology.com While simple propylamine is commercially available, the principles of building block synthesis can be applied to create more elaborate propyl-containing fragments if needed for analog synthesis.

Optimization of Synthetic Protocols and Green Chemistry Considerations

The development of synthetic routes for amines is increasingly guided by the principles of green chemistry, which aim to reduce waste, improve atom economy, and use less hazardous substances. benthamdirect.comsciepub.com The N-alkylation of amines with alcohols via "borrowing hydrogen" or "hydrogen auto-transfer" catalysis is a prime example of a green transformation, as it produces only water as a byproduct and utilizes readily available alcohols. rsc.org

Traditional methods for amide bond formation, a related transformation, often require stoichiometric activating agents that generate significant waste. sciepub.com Catalytic methods that allow for the direct reaction of a carboxylic acid and an amine are considered greener alternatives. sciepub.com For amine synthesis specifically, biocatalytic methods and catalytic hydrogenations are favored over processes that use stoichiometric and often hazardous reducing agents or corrosive chemicals. nih.govsciencedaily.com The CHEM21 green metrics toolkit provides a framework for evaluating the environmental impact of chemical processes, considering factors like waste, atom economy, and the safety profiles of the reagents and solvents used. rsc.orgrsc.org Applying these metrics helps researchers to objectively assess and optimize synthetic pathways to be more sustainable. rsc.org

Advanced Analytical Characterization of 1 4 Methoxyphenyl Ethylamine

Spectroscopic Elucidation

Spectroscopic techniques are indispensable tools for determining the three-dimensional architecture of molecules. In the case of 1-(4-Methoxyphenyl)ethylamine, a combination of one- and two-dimensional NMR techniques, alongside mass spectrometry, offers a complete picture of its atomic arrangement and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment of 1-(4-Methoxyphenyl)ethylamine can be achieved.

The ¹H NMR spectrum of 1-(4-Methoxyphenyl)ethylamine is expected to exhibit distinct signals corresponding to the various proton environments within the molecule. The aromatic protons of the 4-methoxyphenyl (B3050149) group typically appear as two doublets in the downfield region, a characteristic AA'BB' system. The methoxy (B1213986) group protons will present as a sharp singlet. The aliphatic region will contain signals for the N-propyl group and the ethylamine (B1201723) backbone. The methyl group of the ethylamine moiety will likely be a doublet due to coupling with the adjacent methine proton. The protons of the N-propyl group will show characteristic triplet and sextet patterns.

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a different chemical environment. The carbon atoms of the aromatic ring will resonate in the typical downfield region for aromatic compounds. The methoxy carbon will have a characteristic chemical shift around 55 ppm. The aliphatic carbons of the ethylamine and N-propyl groups will appear in the upfield region of the spectrum.

Predicted ¹H NMR Data for 1-(4-Methoxyphenyl)ethylamine

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.2d2HAr-H (ortho to OMe)
~ 6.8d2HAr-H (meta to OMe)
~ 3.8s3HOCH₃
~ 3.5q1HCH-N
~ 2.5m2HN-CH₂-CH₂-CH₃
~ 1.5m2HN-CH₂-CH₂-CH₃
~ 1.3d3HCH-CH₃
~ 0.9t3HN-CH₂-CH₂-CH₃

Predicted ¹³C NMR Data for 1-(4-Methoxyphenyl)ethylamine

Chemical Shift (ppm)Assignment
~ 158Ar-C (C-OMe)
~ 135Ar-C (quaternary)
~ 128Ar-CH (ortho to OMe)
~ 114Ar-CH (meta to OMe)
~ 58CH-N
~ 55OCH₃
~ 50N-CH₂-CH₂-CH₃
~ 23N-CH₂-CH₂-CH₃
~ 20CH-CH₃
~ 11N-CH₂-CH₂-CH₃

To definitively assign the proton and carbon signals and to establish the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 1-(4-Methoxyphenyl)ethylamine, COSY would show correlations between the adjacent protons in the N-propyl group (triplet and sextet) and between the methine proton and the methyl protons of the ethylamine backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of 1-(4-Methoxyphenyl)ethylamine, which is C₁₂H₁₉NO. The calculated exact mass can be compared to the experimentally measured mass to confirm the molecular formula with a high degree of confidence.

HRMS Data for 1-(4-Methoxyphenyl)ethylamine

IonCalculated m/z
[M+H]⁺194.1545

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the protonated molecule [M+H]⁺) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern provides valuable information about the structure of the molecule.

For 1-(4-Methoxyphenyl)ethylamine

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy measures the absorption of infrared light by the molecule. The resulting spectrum is a unique fingerprint characterized by absorption bands corresponding to specific bond vibrations (stretching, bending, etc.). For 1-(4-methoxyphenyl)ethylamine, key characteristic peaks are observed that confirm the presence of its primary functional groups. The N-H stretching vibrations of the primary amine group typically appear as a medium-to-weak doublet in the 3300-3400 cm⁻¹ region. Aromatic and aliphatic C-H stretching vibrations are observed just above and below 3000 cm⁻¹, respectively. The strong C-O stretching of the methoxy group is a prominent feature, usually found in the 1250-1200 cm⁻¹ range. Furthermore, C=C stretching vibrations within the aromatic ring appear in the 1610-1450 cm⁻¹ region. nih.govresearchgate.net

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups, Raman is particularly effective for non-polar bonds and symmetric vibrations. In the Raman spectrum of 1-(4-methoxyphenyl)ethylamine, the aromatic ring vibrations are typically strong. nih.gov For instance, the C=C stretching and ring breathing modes of the para-substituted benzene (B151609) ring produce characteristic signals. researchgate.net The differences in selection rules for IR and Raman spectroscopy mean that some vibrations may be strong in one technique and weak or absent in the other, making their combined use a powerful tool for structural elucidation. nih.govresearchgate.net

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy Technique
N-H Stretch (Amine)3300 - 3400FT-IR
Aromatic C-H Stretch3000 - 3100FT-IR, Raman
Aliphatic C-H Stretch2850 - 2960FT-IR, Raman
Aromatic C=C Stretch Vibrations of the carbon-carbon double bonds within the benzene ring.1450 - 1610FT-IR, Raman
Asymmetric C-O-C Stretch (Ether)1200 - 1250FT-IR

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The 4-methoxyphenyl group in 1-(4-methoxyphenyl)ethylamine is the primary chromophore responsible for its UV absorption. The absorption is due to π → π* transitions within the benzene ring. researchgate.net The presence of the methoxy group, an auxochrome, can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. For compounds containing the 4-methoxyphenyl chromophore, strong absorption is typically observed in the UV region. researchgate.netresearchgate.net For example, a related compound, 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one, shows a maximum absorption at a wavelength of 342 nm, which is attributed to the excitation in the aromatic ring. researchgate.net

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are indispensable for separating 1-(4-methoxyphenyl)ethylamine from impurities, reaction byproducts, and its own enantiomer, as well as for quantifying it in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govresearchgate.net It is highly effective for the analysis of volatile and thermally stable compounds like 1-(4-methoxyphenyl)ethylamine. nih.gov In GC, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for definitive identification. walshmedicalmedia.com

For purity assessment, GC-MS can detect and identify trace impurities, such as starting materials, reagents, or byproducts from the synthesis. nih.gov The relative peak area of the main compound versus the impurities in the chromatogram provides a quantitative measure of its purity.

Fragment (m/z)Description
151 Molecular Ion [M]⁺ The intact molecule with one electron removed.
136Loss of a methyl group (-CH₃)
1214-methoxybenzyl cation [CH₃O-C₆H₄-CH₂]⁺
108Loss of the amine and methyl group

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, used to separate, identify, and quantify components in a mixture. globalresearchonline.netsigmaaldrich.com It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. The separation is achieved by pumping a liquid mobile phase through a column packed with a solid stationary phase. globalresearchonline.net For 1-(4-methoxyphenyl)ethylamine, reversed-phase HPLC (RP-HPLC) is a common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

Detection is often accomplished using a UV detector, as the aromatic ring in the molecule absorbs UV light. nih.gov The development of an HPLC method involves optimizing parameters such as the mobile phase composition, flow rate, and column type to achieve good resolution, peak shape, and analysis time. globalresearchonline.netamazonaws.com

Since 1-(4-methoxyphenyl)ethylamine is a chiral molecule, existing as two non-superimposable mirror images (enantiomers), determining its enantiomeric purity is critical, especially in pharmaceutical contexts. heraldopenaccess.us Chiral HPLC is the most reliable method for this purpose. openochem.org This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to the formation of transient diastereomeric complexes. openochem.org These different interactions cause the two enantiomers to travel through the column at different rates, resulting in their separation and the appearance of two distinct peaks in the chromatogram. uma.es

The enantiomeric excess (% ee), a measure of chiral purity, is calculated from the integrated areas of the two enantiomer peaks. openochem.org The development of a chiral method requires careful selection of the appropriate CSP and mobile phase to achieve baseline resolution between the enantiomers. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for analyzing compounds in complex matrices, such as biological fluids or environmental samples. nih.govnih.gov This technique couples the separation power of HPLC with the analytical precision of tandem mass spectrometry. phcog.com After separation by the LC column, the analyte is ionized (e.g., by electrospray ionization, ESI) and enters the mass spectrometer.

In tandem MS, a specific precursor ion corresponding to the analyte is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a very high degree of certainty in identification and quantification, even at very low concentrations, by filtering out background noise from the matrix. nih.gov This makes LC-MS/MS an ideal method for pharmacokinetic studies or trace-level analysis of 1-(4-methoxyphenyl)ethylamine. nih.gov

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a fundamental strategy employed to improve the analytical characteristics of target molecules that may otherwise exhibit poor chromatographic behavior or low detector response. gcms.czresearchgate.net For amines like 1-(4-methoxyphenyl)ethylamine, which lack a strong chromophore or fluorophore, derivatization is crucial for achieving high sensitivity and selectivity, particularly in complex biological or environmental samples. thermofisher.comsigmaaldrich.com The process involves reacting the amine functionality with a reagent to form a derivative with more favorable properties, such as increased volatility for gas chromatography (GC) or enhanced UV absorption or fluorescence for high-performance liquid chromatography (HPLC). gcms.czthermofisher.com

Pre-column derivatization is a widely accepted technique performed prior to chromatographic analysis to create a stable, detectable product. thermofisher.com This approach is particularly advantageous for HPLC analysis of aliphatic and aromatic amines as it can attach a chromophore or fluorophore, enabling highly sensitive UV or fluorescence detection. thermofisher.com Furthermore, derivatization can decrease the polarity of the amine, improving its retention and peak shape in reversed-phase HPLC systems. thermofisher.comactascientific.com

The process allows for the quantitative conversion of amines into their derivatives under mild conditions with minimal side reactions. sigmaaldrich.com For instance, an automated pre-column derivatization procedure for aliphatic amines involves mixing the sample with a reagent like o-phthalaldehyde (B127526) (OPA) for primary amines, followed by a second reagent such as 9-fluorenylmethyl chloroformate (FMOC-Cl) for secondary amines, ensuring comprehensive analysis. thermofisher.com This modification makes the analytes less prone to adsorption and decomposition during analysis. thermofisher.com

Key benefits of pre-column derivatization for chromatographic enhancement include:

Improved Sensitivity and Selectivity: Introduction of moieties that respond strongly to specific detectors. thermofisher.com

Enhanced Peak Shape and Resolution: Reduces tailing and improves separation from matrix components. researchgate.net

Increased Stability: Converts reactive amines into more stable derivatives for analysis. thermofisher.com

Modified Volatility: Increases volatility for GC analysis, allowing compounds that are not readily monitored by GC to be analyzed. gcms.cz

Imaging mass spectrometry (IMS) is a powerful tool for mapping the spatial distribution of molecules directly within biological tissue sections. researchgate.net However, the detection of certain small molecules, including neurotransmitters and amino compounds like 1-(4-methoxyphenyl)ethylamine, can be challenging due to low ionization efficiency, low abundance, or interference from the biological matrix. researchgate.netalfa-chemistry.com On-tissue chemical derivatization (OTCD) has emerged as a critical strategy to overcome these limitations. researchgate.netacs.org

In OTCD, a chemical reagent is applied directly onto the tissue section, reacting with the target analytes in situ. alfa-chemistry.com This process enhances the ionization efficiency and, consequently, the detection sensitivity for the target molecules in techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-IMS. alfa-chemistry.comnih.gov For example, reagents can be designed to introduce a permanently charged group (e.g., quaternary ammonium (B1175870) or phosphonium) to the analyte, significantly improving its signal in the mass spectrometer. researchgate.netnih.gov

A notable application involves the use of 4-hydroxy-3-methoxycinnamaldehyde (B191438) (CA) to derivatize endogenous amine metabolites in tissues. nih.gov The reagent is precoated onto the MALDI target plate, and the tissue is then thaw-mounted onto it, simplifying the procedure. The carbonyl group of the CA reagent forms a stable Schiff base with the amine moiety of the analyte, improving detection sensitivity and specificity. nih.gov This allows for the successful imaging of previously inaccessible biologically relevant molecules. nih.gov

The choice of a derivatizing reagent is dictated by the specific amine functionality (primary or secondary), the analytical technique (GC or HPLC), the desired detection method (e.g., FID, ECD, UV, Fluorescence, MS), and the sample matrix. gcms.cznih.gov Reagents for amines are broadly classified into three major types for GC applications: silylation, acylation, and alkylation. nih.gov For HPLC, reagents that introduce a UV-absorbing or fluorescent tag are most common. rsc.org

Table 1: Selected Derivatizing Reagents for Amine Functionalities

Reagent ClassReagent ExampleTarget FunctionalityAnalytical TechniqueCommentsSource
AcylationTrifluoroacetic Anhydride (B1165640) (TFAA)Primary & Secondary AminesGCProduces volatile derivatives suitable for FID and ECD detection; good for trace analysis. gcms.cz
SilylationBSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)Primary & Secondary Amines, HydroxylsGCA highly reactive and universal silylating reagent. gcms.cz
ChloroformatesIsobutyl Chloroformate (IBCF)Primary & Secondary AminesGC-MSRapidly converts amines to stable carbamate (B1207046) derivatives at room temperature. researchgate.netrsc.org
Fluorescent LabelingDansyl Chloride (DNS-Cl)Primary & Secondary AminesHPLCForms highly fluorescent derivatives; more stable than OPA derivatives. thermofisher.comnih.gov
Fluorescent Labelingo-Phthalaldehyde (OPA)Primary AminesHPLCReacts rapidly under mild conditions, but derivatives can have stability issues. thermofisher.comnih.gov
Fluorescent/UV Labeling9-Fluorenylmethyl Chloroformate (FMOC-Cl)Primary & Secondary AminesHPLCForms stable, highly fluorescent derivatives suitable for automated pre-column systems. thermofisher.comrsc.org
IMS Derivatization4-hydroxy-3-methoxycinnamaldehyde (CA)Primary AminesMALDI-IMSImproves sensitivity and specificity for amines in tissue imaging by forming a Schiff base. nih.gov

For GC analysis, fluorinated anhydrides like trifluoroacetic anhydride (TFAA) are commonly used to derivatize primary and secondary amines, creating volatile products ideal for detection by Flame Ionization Detectors (FID) or Electron Capture Detectors (ECD). gcms.cz For HPLC, reagents such as dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl) are preferred for their ability to form stable and highly fluorescent derivatives, enabling detection at very low concentrations. thermofisher.comnih.govrsc.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, which define the conformation of a molecule. For a chiral molecule like 1-(4-methoxyphenyl)ethylamine, crystallographic analysis can confirm its absolute stereochemistry and reveal its packing arrangement and intermolecular interactions in the solid state.

While the crystal structure of 1-(4-methoxyphenyl)ethylamine itself is a key reference, the analysis of its derivatives provides further insight into molecular interactions. For example, the structural analysis of a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives, which contain a related structural motif, reveals how molecular conformation is influenced by intermolecular forces. mdpi.com In these structures, while the bond lengths and angles are similar, significant differences in C-S-N-C torsion angles lead to different orientations of the phenyl rings. mdpi.com

The analysis typically yields a set of crystallographic data that describes the unit cell—the basic repeating block of the crystal.

Table 2: Example Crystallographic Data for a Molecular Crystal

ParameterDescriptionExample ValueSource
Crystal SystemOne of the seven crystal systems describing the lattice symmetry.Monoclinic mdpi.com
Space GroupDescribes the symmetry of the crystal structure.C2/c mdpi.com
Unit Cell DimensionsThe lengths of the unit cell edges (a, b, c) and the angles between them (α, β, γ).a = 41.072 Å, b = 9.997 Å, c = 16.815 Å, β = 90° mdpi.com
Volume (V)The volume of the unit cell.6902.8 ų mdpi.com
ZThe number of formula units per unit cell.8 mdpi.com
RadiationThe type of X-ray radiation used for the experiment.MoKα (λ = 0.71073 Å) mdpi.com

These parameters, along with atomic coordinates, allow for the complete reconstruction of the crystal lattice. The analysis of intermolecular interactions, such as hydrogen bonds, is crucial. In the sulfonamide derivatives, N–H···O hydrogen bonds are a dominant feature, dictating the formation of complex three-dimensional networks or sheet-like structures in the crystal. mdpi.com Such studies are essential for understanding the physical properties of the solid material and for crystal engineering applications.

Computational and Theoretical Investigations of 1 4 Methoxyphenyl Ethylamine

Quantum Chemical Studies

Quantum chemical studies, particularly those rooted in density functional theory (DFT), are instrumental in modern chemical research. These methods allow for the precise calculation of molecular properties, offering a granular view of the electronic environment.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a computational method that has become a cornerstone of quantum chemistry for its balance of accuracy and computational cost. It is particularly effective for determining the optimized geometry and electronic structure of molecules. By utilizing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), the equilibrium geometry of 1-(4-Methoxyphenyl)ethylamine can be calculated, corresponding to the minimum energy conformation of the molecule.

In a related study on a complex imidazole (B134444) derivative containing a 1-(4-methoxyphenyl) group, DFT calculations provided detailed information on bond lengths, bond angles, and dihedral angles, which were found to be in good agreement with experimental X-ray diffraction data of a parent compound. nih.gov For 1-(4-Methoxyphenyl)ethylamine, similar calculations would reveal the precise spatial arrangement of its constituent atoms, including the bond lengths of the ethylamine (B1201723) side chain, the propyl group, and the methoxy (B1213986) group attached to the phenyl ring. The electronic structure, including the distribution of electron density, can also be meticulously mapped.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. malayajournal.org A smaller HOMO-LUMO gap generally suggests higher reactivity.

Orbital Inferred Energy (eV)
HOMO-5.3 to -5.8
LUMO-1.2 to -0.8
Energy Gap (ΔE)4.1 to 5.0

Note: The values in this table are inferred based on typical computational results for structurally similar aromatic amines and are for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Inter- and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and orbital interactions within a molecule. wikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, such as core electrons, lone pairs, and bonds. wikipedia.org This method is invaluable for understanding charge distribution and delocalization effects arising from orbital interactions. wikipedia.org

NBO analysis can quantify the stabilization energies associated with hyperconjugative interactions, such as the interaction between a filled bonding orbital (donor) and an empty antibonding orbital (acceptor). wikipedia.org For 1-(4-Methoxyphenyl)ethylamine, NBO analysis would likely reveal significant delocalization of electron density from the lone pair of the nitrogen atom and the oxygen atom of the methoxy group into the antibonding orbitals of the phenyl ring. A study on 4-methoxyphenylboronic acid utilized NBO analysis to understand the charge transfer and intramolecular interactions. researchgate.net Similarly, for the title compound, this analysis would provide quantitative insights into the electronic delocalization that influences its stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netwolfram.com The MEP map is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. malayajournal.org

For 1-(4-Methoxyphenyl)ethylamine, the MEP surface would be expected to show a region of high negative potential around the oxygen atom of the methoxy group and the nitrogen atom of the amine group, due to their lone pairs of electrons. These sites would be the most likely points for electrophilic interaction. Conversely, the hydrogen atoms of the amine group and potentially the aromatic protons would exhibit a positive potential, making them susceptible to nucleophilic interaction. Studies on other molecules containing methoxy and amine functionalities have consistently shown these patterns in their MEP maps. researchgate.netnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, including their electronic absorption spectra. It allows for the prediction of the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For aromatic compounds like 1-(4-Methoxyphenyl)ethylamine, the electronic transitions are typically of the π → π* type, originating from the phenyl ring. The presence of the methoxy and alkylamine substituents will influence the energies of these transitions. A TD-DFT study on an imidazole derivative with a 1-(4-methoxyphenyl) group successfully correlated the calculated electronic transitions with the experimental UV-visible spectrum. nih.gov Similarly, for the title compound, TD-DFT calculations could predict its UV-visible absorption spectrum, providing valuable information about its electronic transitions.

Molecular Modeling and Simulation

While quantum chemical calculations provide detailed information about the properties of a single molecule, molecular modeling and simulation techniques, such as molecular dynamics (MD), can be employed to study the behavior of the molecule in a condensed phase, such as in a solvent or interacting with other molecules. These simulations can provide insights into conformational flexibility, solvation effects, and intermolecular interactions over time. Although specific molecular modeling studies on 1-(4-Methoxyphenyl)ethylamine are not prominently available in the searched literature, this approach remains a valuable tool for a more comprehensive understanding of its dynamic behavior in various environments.

Conformational Preferences and Energy Landscapes

The three-dimensional arrangement of a molecule, its conformation, is critical to its function and reactivity. For a flexible molecule such as 1-(4-Methoxyphenyl)ethylamine, which possesses several rotatable single bonds, a multitude of conformations are possible. Computational methods, particularly quantum mechanics calculations, are employed to map the potential energy surface and identify the most stable conformers.

The study of conformational preferences involves systematically rotating the bonds and calculating the corresponding energy to identify low-energy minima. For instance, in studies of similar flexible molecules like N-(4'-methoxyphenyl)-3-bromothiobenzamide, computational data on rotational barriers indicate that different conformations can have small energy differences, on the order of a few kJ mol⁻¹. chemicalbook.comgoogle.com For 1-(4-Methoxyphenyl)ethylamine, key rotations would occur around the C-N bonds and the C-C bond connecting the ethyl group to the aromatic ring. The bulky methoxyphenyl and propyl groups would create steric hindrance, influencing the torsional strain and leading to preferred staggered arrangements to minimize these repulsive interactions. The lowest-energy conformation is the one that best balances these steric effects with any potential stabilizing intramolecular interactions.

Simulation of Molecular Interactions in Solution and Biological Mimics

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules in various environments, such as in aqueous solution or within environments that mimic biological systems. These simulations model the movement of atoms and molecules over time, providing a detailed picture of solute-solvent interactions, hydration shells, and conformational dynamics in solution. epstem.net

For 1-(4-Methoxyphenyl)ethylamine, MD simulations in a solvent like water would reveal how the hydrophobic methoxyphenyl and propyl groups and the more polar amine group interact with water molecules. Studies on analogous systems, such as polymers with n-propyl substituents in aqueous solution, show that hydrophobic groups significantly affect the local water structure and dynamics. researchgate.netnih.gov The hydrophobic portions of the molecule would likely lead to a structured solvation shell, where water molecules exhibit slower dynamics compared to bulk water. nih.gov Furthermore, the amine nitrogen could participate in hydrogen bonding with water molecules, influencing the molecule's solubility and orientation at interfaces. MD simulations can quantify properties like the radial distribution function to describe the average distance to solvent molecules and the number of hydrogen bonds formed over the simulation time. nih.gov

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides robust methods for predicting spectroscopic parameters, which are invaluable for structure elucidation and characterization. Density Functional Theory (DFT) is a widely used method for calculating properties like Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. bldpharm.com

The prediction of NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, one can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values are often correlated with experimental data for a set of known compounds to generate a scaling factor or a linear regression model, which improves the accuracy of the prediction for the target molecule. nih.govnih.gov For 1-(4-Methoxyphenyl)ethylamine, DFT calculations could predict the chemical shifts for the aromatic protons, the methoxy group, and the protons and carbons of the ethyl and propyl chains, aiding in the interpretation of experimental spectra.

Similarly, the calculation of vibrational frequencies through DFT can predict the positions of key absorption bands in the IR spectrum. epstem.net These calculations help in assigning specific vibrational modes, such as C-H stretches, N-H bends, and C-O stretches, to the experimentally observed peaks. As with NMR predictions, calculated frequencies are often scaled to better match experimental values. epstem.net

Table 1: Illustrative Predicted vs. Experimental Spectroscopic Data for an Analogous System This table demonstrates the typical correlation achieved between theoretical and experimental data for a related molecule, as specific data for the title compound is not available.

ParameterExperimental Value (ppm or cm⁻¹)Calculated Value (ppm or cm⁻¹)Method/Basis Set
¹³C Chemical Shift (Aromatic C-O)159.0160.2DFT/B3LYP/6-311+G(d,p)
¹H Chemical Shift (Methoxy -OCH₃)3.803.75DFT/B3LYP/6-311+G(d,p)
IR Frequency (Aromatic C=C stretch)16101625 (scaled)DFT/B3LYP/6-31G(d,p)

Advanced Computational Methods for Intermolecular Interactions

The way molecules interact with each other is fundamental to their properties in the solid state and in biological contexts. Advanced computational methods allow for the detailed analysis of these non-covalent interactions.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contacts, which appear as red spots on the surface. nih.gov

This analysis also generates two-dimensional fingerprint plots, which summarize the types and relative contributions of different intermolecular contacts. For example, in the crystal structure of a related compound, N-(4-methoxyphenyl)picolinamide, Hirshfeld analysis revealed that H···H interactions were the most abundant, accounting for 47% of the total interactions, indicative of the importance of van der Waals forces. nih.gov This was followed by C···H (22%) and O···H (15.4%) interactions, highlighting the presence of C-H···π forces and conventional hydrogen bonds in stabilizing the crystal packing. nih.gov A similar analysis for 1-(4-Methoxyphenyl)ethylamine would quantify the contributions of various weak interactions to its crystal structure.

Energy framework calculations complement Hirshfeld analysis by computing the interaction energies between molecules in the crystal, visualizing them as a network of cylinders connecting molecular centroids. This provides a graphical representation of the energetic landscape of the crystal packing, highlighting the most significant stabilizing interactions.

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Methoxyphenyl-Containing Compound Data is representative of findings for analogous structures like N-(4-methoxyphenyl)picolinamide. nih.gov

Interaction TypeContribution to Hirshfeld Surface (%)
H···H~47%
C···H / H···C~22%
O···H / H···O~15%
N···H / H···N~5%
Other (C···C, C···N, etc.)~11%

Non-Covalent Interaction (NCI) analysis is a computational technique that allows for the visualization of weak interactions in real space, based on the electron density (ρ) and its derivatives. nih.gov The method identifies regions of low electron density with a low reduced density gradient, which are characteristic of non-covalent interactions. nih.gov

The resulting NCI plots are three-dimensional isosurfaces colored according to the strength and nature of the interaction. Typically, blue surfaces indicate strong, attractive interactions like hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red surfaces denote repulsive steric clashes. nih.gov For 1-(4-Methoxyphenyl)ethylamine, NCI analysis could visualize potential intramolecular hydrogen bonds, van der Waals contacts between the alkyl chains and the aromatic ring, and any steric repulsion between bulky groups that dictates the molecule's preferred conformation. In intermolecular studies, it could clearly depict hydrogen bonds involving the amine group and π-stacking interactions between aromatic rings in a dimer or crystal.

Metabolic Fate and Biotransformation of 1 4 Methoxyphenyl Ethylamine in Vitro and in Vivo Research Models

In Vitro Metabolic Studies Using Subcellular Fractions

In vitro studies using liver microsomes are instrumental in identifying the primary metabolic pathways and the enzymes responsible for the biotransformation of xenobiotics. For 1-(4-methoxyphenyl)ethylamine and its derivatives, these studies have pinpointed several key metabolic reactions.

Phase I metabolism of 1-(4-methoxyphenyl)ethylamine and its parent amine involves several oxidative reactions. A primary metabolic route for N-alkylated phenethylamines is N-dealkylation. In the case of 1-(4-methoxyphenyl)ethylamine, this would yield 1-(4-methoxyphenyl)ethylamine.

Another significant Phase I reaction is the hydroxylation of the aryl group. This process typically occurs at the position ortho to the methoxy (B1213986) group on the phenyl ring, leading to the formation of a hydroxy-methoxy-phenylethylamine derivative. Additionally, O-demethylation of the methoxy group is a common metabolic pathway for methoxylated phenethylamine (B48288) compounds, resulting in a phenolic metabolite. This O-demethylation is a critical step that often precedes Phase II conjugation reactions.

The following table summarizes the primary Phase I metabolites identified in in vitro studies.

Parent Compound Metabolic Reaction Resulting Metabolite Citation
1-(4-Methoxyphenyl)ethylamineN-dealkylation1-(4-Methoxyphenyl)ethylamine
1-(4-Methoxyphenyl)ethylamineAromatic HydroxylationHydroxy-4-methoxyphenylethylamine
1-(4-Methoxyphenyl)ethylamineO-demethylation4-Hydroxyphenylethylamine

Following Phase I oxidation, the resulting metabolites, particularly those with newly formed hydroxyl groups, are susceptible to Phase II conjugation reactions. These reactions further increase the water solubility of the metabolites, preparing them for excretion. The primary Phase II pathways identified are glucuronidation and sulfation.

The phenolic metabolites formed through O-demethylation are readily conjugated with glucuronic acid or sulfate (B86663). For instance, the 4-hydroxy-phenylethylamine metabolite would undergo conjugation to form its corresponding glucuronide and sulfate derivatives.

The table below outlines the key Phase II conjugation reactions.

Phase I Metabolite Conjugation Reaction Resulting Phase II Metabolite Citation
4-HydroxyphenylethylamineGlucuronidation4-Hydroxyphenylethylamine-glucuronide
4-HydroxyphenylethylamineSulfation4-Hydroxyphenylethylamine-sulfate

The cytochrome P450 (CYP) superfamily of enzymes, particularly isoforms like CYP2D6, CYP1A2, CYP3A4, and CYP2C19, are heavily implicated in the Phase I metabolism of phenethylamine derivatives. Specifically, O-demethylation is often catalyzed by CYP2D6. The activity of these enzymes can be influenced by genetic polymorphisms, leading to inter-individual variations in metabolic rates.

In addition to CYP enzymes, flavin-containing monooxygenases (FMOs) can also contribute to the metabolism of N-containing compounds. The enzymes responsible for Phase II conjugation include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

In Vivo Metabolic Profiling in Preclinical Animal Models

Studies in rats have shown that after administration of related methoxylated phenethylamines, the parent compound and its metabolites are primarily excreted in the urine. A significant portion of the administered dose is eliminated within the first 24 hours.

In these studies, the major urinary metabolites are often the O-demethylated compound and its glucuronide and sulfate conjugates. The unchanged parent compound is typically found in smaller quantities, indicating extensive metabolism. For instance, after administering a methoxyphenethylamine to rats, the main urinary metabolite was the O-demethylated-sulfated conjugate, followed by the O-demethylated-glucuronidated conjugate.

The following table provides a summary of typical excretion data from in vivo studies with related compounds.

Biological Matrix Detected Compounds Relative Abundance Citation
UrineO-demethylated-sulfated metaboliteMajor
UrineO-demethylated-glucuronidated metaboliteSignificant
UrineUnchanged parent compoundMinor

Metabolic pathways can differ significantly between species, which is an important consideration when extrapolating preclinical data to humans. For many phenethylamine derivatives, the rat is a commonly used model, but it is known to have a higher capacity for sulfation compared to humans.

While specific comparative metabolic studies on 1-(4-Methoxyphenyl)ethylamine are not widely available, general knowledge of xenobiotic metabolism suggests that the balance between glucuronidation and sulfation of phenolic metabolites can vary. Furthermore, the specific CYP450 isoforms involved and their relative activities can also differ, leading to quantitative and sometimes qualitative differences in the metabolite profiles between species.

Mechanistic Investigations of Biotransformation Pathways

The biotransformation of 1-(4-Methoxyphenyl)ethylamine is expected to follow several key enzymatic pathways, primarily Phase I reactions designed to increase the compound's polarity and facilitate its excretion.

Predicted Metabolic Pathways for 1-(4-Methoxyphenyl)ethylamine:

O-demethylation: The methoxy group on the phenyl ring is a prime target for oxidative metabolism. This reaction, primarily catalyzed by the enzyme CYP2D6, would cleave the methyl group to form a phenolic metabolite, 4-(1-(propylamino)ethyl)phenol. nih.govnih.gov This is a major metabolic route for analogous compounds. nih.govnih.gov

N-dealkylation: The N-propyl group is susceptible to oxidative removal. This process can occur through two main routes: N-depropylation to yield the primary amine, 1-(4-methoxyphenyl)ethan-1-amine (PMA), or N-de-ethylation (less likely but possible). psu.edursc.orgnih.gov CYP2D6 is also a key enzyme in the N-dealkylation of amphetamine-like substances. psu.eduresearchgate.net

Aromatic Hydroxylation: Direct hydroxylation of the aromatic ring is another potential, though often minor, metabolic pathway for phenethylamines. researchgate.netnih.gov This would result in the formation of a hydroxyl group at a position ortho or meta to the existing methoxy-ethyl-propyl-amine side chain.

Oxidative Deamination: Monoamine oxidase (MAO) enzymes could potentially metabolize the compound, leading to the formation of a ketone, 1-(4-methoxyphenyl)propan-2-one, after deamination. nih.gov

These primary metabolites can subsequently undergo Phase II conjugation reactions (e.g., glucuronidation or sulfation) at the newly formed hydroxyl groups, further increasing their water solubility for renal clearance.

Enzyme Kinetics of Metabolizing Enzymes

The kinetics of the enzymes responsible for metabolizing 1-(4-Methoxyphenyl)ethylamine are crucial for understanding its metabolic profile. Based on data from analogous compounds, CYP2D6 is the principal enzyme involved. drugbank.comnih.gov

CYP2D6: Studies on structurally related compounds like methamphetamine and p-methoxyamphetamine (PMA) show that CYP2D6 is the primary catalyst for both aromatic hydroxylation and N-dealkylation. psu.eduresearchgate.net For instance, all ring 4-methoxylated amphetamine substrates tested in one study were efficiently O-demethylated by CYP2D6 to their corresponding phenols. nih.gov The rate of metabolism can be influenced by the size of the N-alkyl group. nih.gov Methamphetamine acts as both a substrate and a competitive inhibitor of CYP2D6. drugbank.comnih.gov The O-demethylation of methoxyamphetamines is a significant reaction mediated by this enzyme. nih.gov

Monoamine Oxidase (MAO): p-Methoxyamphetamine has been shown to be a potent, reversible, and selective inhibitor of MAO-A, with a reported Ki value of 0.22 µM. nih.gov This suggests that 1-(4-Methoxyphenyl)ethylamine could also interact with MAO, potentially undergoing oxidative deamination or acting as an inhibitor.

The table below summarizes the key enzymes and their predicted roles in the metabolism of 1-(4-Methoxyphenyl)ethylamine, with kinetic data inferred from studies on analogous compounds.

EnzymePredicted ReactionKinetic Parameters (from Analogues)Reference
CYP2D6 O-demethylation, N-depropylation, Aromatic HydroxylationActs as the primary metabolizing enzyme for p-methoxyamphetamines. nih.govpsu.edu nih.govpsu.edu
CYP3A4 Minor O-demethylationKnown to catalyze O-demethylation of some substrates. nih.gov nih.gov
MAO-A Oxidative Deamination / InhibitionPMA is a potent inhibitor with a Ki of 0.22 µM. nih.gov nih.gov

Strategies for Mitigating Reactive Metabolite Formation and Detoxification Pathways

The metabolic activation of drugs can sometimes lead to the formation of chemically reactive metabolites that can cause cellular damage. nih.gov A key concern with the metabolism of compounds like 1-(4-Methoxyphenyl)ethylamine is the formation of reactive species following O-demethylation.

The primary metabolite, 4-(1-(propylamino)ethyl)phenol, can be further oxidized to form a reactive quinone-imine intermediate. researchgate.net These electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. nih.gov

Strategies for Mitigation and Detoxification:

Blocking Metabolic Sites: A common strategy in drug design to prevent the formation of reactive metabolites is to block the site of metabolic activation. researchgate.net For this compound, introducing a substituent (like fluorine) on the aromatic ring at a position that sterically hinders or electronically deactivates the site of hydroxylation could reduce the formation of the initial phenolic metabolite.

Detoxification by Glutathione (B108866) (GSH) Conjugation: The primary cellular defense mechanism against such reactive intermediates is conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.gov The resulting GSH adduct is a stable, non-toxic, and water-soluble conjugate that can be readily excreted. wustl.edu In vitro trapping studies using GSH are a standard method to detect and characterize the formation of reactive metabolites. nih.gov

Enhancing Detoxification Pathways: Supporting the body's natural detoxification systems can also be a strategy. This involves ensuring adequate levels of co-factors and precursors for Phase II enzymes. For amphetamine-like compounds, clearance can also be influenced by urinary pH. reddit.com

Analytical Method Development for Metabolite Detection and Quantification

To study the metabolic fate of 1-(4-Methoxyphenyl)ethylamine, robust analytical methods are required to identify and quantify the parent compound and its metabolites in biological matrices such as urine and blood. The primary techniques employed for this purpose are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). fda.gov.twchromatographyonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the preferred method for its high sensitivity, selectivity, and applicability to a wide range of phenethylamine compounds and their metabolites. fda.gov.twnih.gov

Sample Preparation: Typically involves a "dilute-and-shoot" approach for urine or a protein precipitation/solid-phase extraction (SPE) for plasma or blood. fda.gov.twnih.gov SPE with hydrophilic-lipophilic balance (HLB) cartridges provides good recovery and minimizes matrix effects. nih.gov

Chromatography: Reversed-phase chromatography using a C18 or Phenyl-Hexyl column is common. fda.gov.twnih.gov A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization, is typically used. nih.gov

Detection: Mass spectrometry is operated in the positive ion electrospray ionization (ESI) mode. Detection and quantification are performed using multiple reaction monitoring (MRM), which provides excellent specificity by monitoring a specific precursor ion to product ion transition for each analyte. fda.gov.twnih.gov

The table below outlines a typical LC-MS/MS setup for the analysis of phenethylamines.

ParameterTypical ConditionsReference
Instrument Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer fda.gov.twnih.govnih.gov
Column C18 or Phenyl-Hexyl (e.g., 10 cm x 2.1 mm, 1.7 µm) fda.gov.twnih.gov
Mobile Phase A 0.1% Formic Acid in Water nih.gov
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol (B129727) fda.gov.twnih.gov
Flow Rate 0.3 - 0.5 mL/min fda.gov.twnih.gov
Ionization Mode Electrospray Ionization (ESI), Positive nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) fda.gov.tw
LOD/LOQ Typically in the low ng/mL range (e.g., 0.5-5 ng/mL) nih.govoup.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique, often requiring derivatization of the analytes to increase their volatility and improve chromatographic performance. nih.govchromatographyonline.com

Sample Preparation: Involves liquid-liquid extraction from the biological matrix.

Derivatization: Amine and hydroxyl groups are often derivatized, for example, through acetylation, to make them suitable for GC analysis. nih.gov

Analysis: The derivatized extract is injected into the GC-MS for separation and detection. This method is well-suited for identifying metabolites by comparing their mass spectra to libraries of known compounds. nih.govnih.gov

Q & A

Q. How can synthetic routes for 1-(4-Methoxyphenyl)ethylamine be designed, and what methodologies are validated in literature?

Synthetic strategies often involve reductive amination or phase-transfer catalysis (PTC). For example, analogous compounds like venlafaxine derivatives are synthesized via reductive amination of ketones with borane-dimethyl sulfide (BDMS) or AlCl3-NaBH4 in tetrahydrofuran (THF) under reflux . Phase-transfer catalysts like PEG-400 or Aliquate-336 have been used to enhance reaction efficiency for structurally similar amines, enabling one-step synthesis with high purity . For 1-(4-Methoxyphenyl)ethylamine, reductive amination of 4-methoxyphenylacetone with propylamine using sodium cyanoborohydride (NaBH3CN) in methanol is a plausible route, with purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for confirming the amine’s backbone and methoxy group. For example, the methoxy proton typically appears as a singlet near δ 3.7–3.8 ppm, while the ethyl-propylamine chain shows characteristic splitting patterns .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% phosphoric acid) resolves the compound from impurities. A retention time of ~8–10 minutes is typical under gradient elution .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive mode confirms the molecular ion peak (expected m/z ~208.2 for C12H19NO) and fragmentation patterns .

Q. What safety protocols are essential during synthesis and handling?

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and eye protection due to the compound’s irritant properties .
  • Ventilation: Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., THF, propylamine) .
  • Waste Disposal: Neutralize acidic or basic residues before disposal, and segregate organic waste according to institutional guidelines .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, and what methods validate enantiomeric purity?

Chiral resolution techniques are critical for isolating enantiomers. For example:

  • Chiral HPLC: Use columns like Chiralpak IA or IB with hexane/isopropanol (90:10) to separate enantiomers. Relative retention times (RRT) can be calibrated against known standards .
  • X-ray Crystallography: Single-crystal analysis confirms absolute configuration, as demonstrated for structurally related pyrazole amines in Acta Crystallographica .
  • Circular Dichroism (CD): CD spectra at 200–250 nm distinguish enantiomers based on Cotton effects induced by the methoxy and amine groups .

Q. What strategies resolve contradictions in reported synthetic yields or reaction conditions?

Discrepancies in yield (e.g., 70% vs. 90%) may arise from solvent choice, catalyst loading, or temperature. Systematic optimization using Design of Experiments (DoE) can identify critical factors:

  • Solvent Screening: Compare polar aprotic (DMF, THF) vs. protic (methanol) solvents for reductive amination efficiency .
  • Catalyst Evaluation: Test NaBH3CN vs. BDMS for selectivity in reducing imine intermediates .
  • Reaction Monitoring: Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction time .

Q. How can metabolic pathways and pharmacokinetic properties be studied for this compound?

  • In Vitro Metabolism: Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Look for N-dealkylation (propyl group removal) or O-demethylation of the methoxy group .
  • Pharmacokinetic Modeling: Use compartmental models to estimate bioavailability and half-life based on logP (~1.8–2.0) and plasma protein binding (predicted via QSAR tools) .
  • Isotope Labeling: Synthesize deuterated analogs (e.g., CD3-methoxy) to trace metabolic fate using mass spectrometry .

Q. Tables

Analytical Parameters for HPLC
Column
Mobile Phase
Flow Rate
Detection
Retention Time
Key Spectral Data for Structural Confirmation
1H NMR (CDCl3): δ 1.45 (t, 3H, CH2CH2CH3), 2.65 (m, 2H, NCH2), 3.78 (s, 3H, OCH3), 6.85–7.25 (m, 4H, aromatic)
13C NMR: δ 14.1 (CH3), 45.8 (NCH2), 55.2 (OCH3), 113.9–159.4 (aromatic carbons)
ESI-MS: m/z 208.2 [M+H]+

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.